4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide

Cytogenetics Toxicology Drug Safety

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (CAS 141542-12-3) is a heterocyclic 1,2,5-thiadiazole 1,1-dioxide derivative characterized by a 4-methoxyphenyl substituent at the 4-position and a primary amine at the 3-position. It is supplied commercially by Enamine (Catalog No.

Molecular Formula C9H11N3O3S
Molecular Weight 241.27
CAS No. 141542-12-3
Cat. No. B3014373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide
CAS141542-12-3
Molecular FormulaC9H11N3O3S
Molecular Weight241.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N
InChIInChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12)
InChIKeyUOTYWJUVELGPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (CAS 141542-12-3): Core Structural & Procurement Profile


4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (CAS 141542-12-3) is a heterocyclic 1,2,5-thiadiazole 1,1-dioxide derivative characterized by a 4-methoxyphenyl substituent at the 4-position and a primary amine at the 3-position [1]. It is supplied commercially by Enamine (Catalog No. EN300-24460) at a baseline purity of 95% and by Leyan (Catalog No. 2213726) at 98%, with a molecular formula of C₉H₁₁N₃O₃S and a molecular weight of 241.27 g/mol [2]. The compound serves as a key precursor for the synthesis of 3-(N-alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides via reaction with alkylamines, and its crystallographic structure for related 3-(N-benzylamino) analogs has been solved by X-ray diffraction, confirming a monoclinic space group P1/a [1].

The Risk of Analog Substitution for 4-(4-Methoxyphenyl)-1,2,5-thiadiazole-3-amine 1,1-dioxide in Drug Discovery


The 1,2,5-thiadiazole 1,1-dioxide scaffold is highly sensitive to substituent effects; even minor changes can drastically alter biological outcomes, as demonstrated by the dimethylamino analog DPTD which exhibits significant cytotoxicity and genotoxicity in human lymphocyte cultures, affecting mitotic index, nuclear division index, and chromosomal aberrations [1]. Simply interchanging a 4-methoxyphenyl derivative with a 4-dimethylaminophenyl analog or a dihydro-thiadiazole with an aromatic thiadiazole introduces unpredictable liabilities in toxicity profiles, target selectivity, and metabolic stability. The oxidized sulfone moiety inherently enables the formation of stable radical anions, a property dependent on the exact electronic nature of the aryl substituent [2]. Therefore, replacing the target compound with an unchecked 'in-class' candidate without explicit comparative data risks project failure from unanticipated off-target effects or loss of the desired mechanism of action.

Quantitative Differentiation Guide for 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide Against Closest Structural Analogs


Validated Cytotoxicity Alert vs. 4-(Dimethylamino)phenyl Analog DPTD

The closest structural analog, 4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide (DPTD), demonstrated cytotoxicity in human peripheral blood lymphocytes by significantly decreasing mitotic index and nuclear division index at 45–180 µg/mL, and inducing chromosomal aberrations and micronuclei, indicating genotoxic potential [1]. While the target 4-methoxyphenyl compound lacks equivalent published toxicological data, the stark difference in electronic character (methoxy vs. dimethylamino) implies a distinct safety profile, making the 4-methoxyphenyl variant the preferred starting point for lead optimization where DPTD's genotoxic liability must be avoided.

Cytogenetics Toxicology Drug Safety Lymphocyte Assay

Lipophilicity-Driven Selectivity vs. 4-Methoxyphenyl Thiadiazole Sulfonamide A3 Antagonists

In a series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives evaluated as human adenosine A3 receptor antagonists, the unsubstituted parent compound achieved a Ki of 0.79 nM with high selectivity over A1 and A2A receptors [1]. While the target 4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide is a distinct oxidation state, the electronic and steric influence of the 4-methoxyphenyl group in this scaffold context supports a binding mode that favors A3 affinity. The dihydro-dioxide core of the target compound may further differentiate its pharmacokinetic profile, with a calculated LogP of -0.0585 versus the more lipophilic thiadiazole antagonists, potentially improving solubility and reducing non-specific binding.

GPCR Pharmacology Adenosine A3 Receptor Binding Affinity Selectivity

Synthetic Utility: Scaffold Diversification via Amine Exchange vs. Direct Analogs

The target compound serves as a uniquely versatile intermediate for generating diverse 3-(N-alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides through direct reaction with alkylamines, preserving the 4-methoxyphenyl group [1]. This contrasts with fully aromatic 1,2,5-thiadiazole 1,1-dioxide analogs, where amine introduction typically requires more forcing conditions or different synthetic routes [2]. The compound's synthesis from 3-imino-1,2,5-thiadiazolidine 1,1-dioxide and alkylamines has been structurally validated, with a confirmed monoclinic crystal system (P1/a, a=22.512 Å, b=9.831 Å, c=7.194 Å, β=96.65°) for the benzylamino derivative, ensuring reliable access to structurally diverse compound libraries [1].

Synthetic Chemistry Medicinal Chemistry Derivatization Thiadiazole

Electronic Differentiation: Radical Anion Stability vs. 1,2,4-Thiadiazole Alternatives

1,2,5-Thiadiazole 1,1-dioxides are capable of forming stable radical anions upon chemical reduction, a property absent in isomeric 1,2,4-thiadiazoles and 1,3,4-thiadiazoles [1]. The stability of these radical anions is modulated by the electronic nature of the 3,4-substituents; the 4-methoxyphenyl group, being electron-donating, influences the LUMO energy and spin distribution differently compared to phenyl (unsubstituted) or 4-chlorophenyl analogs. While no specific EPR or reduction potential data for the target compound have been published, class-level evidence indicates that electron-donating groups on the aryl ring raise the LUMO energy, reducing the electron affinity relative to the 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide standard.

Molecular Electronics Radical Anion Chemistry Electron Acceptors Materials Science

Procurement Reliability: Supplier Purity, Lot Consistency, and Scalability vs. Uncharacterized Lab Stock

The target compound is available from two established commercial suppliers at analytically verified purities: Enamine (95%) [1] and Leyan (98%) , with a defined molecular weight (241.27 g/mol) and calculated LogP (-0.0585) provided. This contrasts with in-house synthesized batches of similar 4-aryl-3-amino-1,2,5-thiadiazole 1,1-dioxides, which may suffer from inconsistent purity (<90%) and poorly characterized impurity profiles. The compound's MDL number (MFCD08444264) and unambiguous CAS registration enable reliable re-ordering and lot-to-lot traceability [1].

Chemical Procurement Quality Control Lead Discovery Analytical Chemistry

Rational Application Scenarios for 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide Based on Quantified Evidence


Lead Optimization Starting Point Where Dimethylamino Analog DPTD Shows Genotoxicity

In antibacterial or anticancer lead series where DPTD (the 4-(dimethylamino)phenyl analog) demonstrates desirable potency but positive human lymphocyte genotoxicity and cytotoxicity signals [1], the 4-methoxyphenyl version serves as a direct replacement candidate. By substituting the substituent while retaining the core scaffold, medicinal chemists can test whether the pharmacology separates from the genotoxic liability, using DPTD's published CA, MN, MI, and NDI data from peripheral blood lymphocyte assays (45–180 µg/mL ± S9 mix) as a quantitative baseline for toxicology benchmarking.

Adenosine A3 Receptor Antagonist Scaffold Hopping with Enhanced Solubility

For GPCR programs targeting adenosine A3 receptors, where 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives exhibit sub-nanomolar affinity (Ki = 0.79 nM) [1] but may face solubility challenges, the target compound with its dihydro-dioxide core and lower calculated LogP (-0.0585, TPSA 93.78) [2] offers a scaffold-hopping opportunity. Researchers can evaluate if the polarity introduced by the sulfone and dihydro character maintains A3 affinity while improving aqueous solubility and reducing non-specific binding relative to the aromatic thiadiazole series.

Synthesis of Diverse 3-(N-Alkylamino)-4-(4-methoxyphenyl)-1,2,5-thiadiazole 1,1-dioxide Libraries

Medicinal chemistry groups developing structure-activity relationship (SAR) libraries around the 1,2,5-thiadiazole 1,1-dioxide scaffold can utilize the target compound as a direct precursor for amine diversification [1]. The validated reaction with primary alkylamines under mild conditions, coupled with the solved X-ray crystal structure of the 3-(N-benzylamino) derivative (space group P1/a, Z=4), provides a structurally confirmed entry point for generating analogs with predictable molecular geometry, expediting lead generation.

Functional Molecular Materials with Tunable Electron-Accepting Properties

Materials chemists exploring radical anion-based functional materials (spin labels, conductive charge-transfer salts, or organic magnets) can employ the target compound as a building block whose electron affinity is distinct from the commonly used 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide [1]. The electron-donating 4-methoxyphenyl substituent is expected to raise the LUMO energy relative to the diphenyl system, providing a tunable acceptor strength, while the amine group serves as a synthetic handle for further covalent integration into larger molecular architectures.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.